Cas no 1779648-35-9 (Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate)

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is a specialized organic compound featuring a unique oxetane ring structure combined with a methylamino and ester functional group. This structural motif makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The oxetane ring enhances metabolic stability and bioavailability, while the ester group offers versatility for further derivatization. Its well-defined reactivity profile allows for selective modifications, making it useful in medicinal chemistry and drug discovery. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols to maintain stability.
Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate structure
1779648-35-9 structure
商品名:Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
CAS番号:1779648-35-9
MF:C7H13NO3
メガワット:159.183022260666
CID:6422416
PubChem ID:84075451

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-6513068
    • 1779648-35-9
    • Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
    • インチ: 1S/C7H13NO3/c1-8-6(7(9)10-2)5-3-11-4-5/h5-6,8H,3-4H2,1-2H3
    • InChIKey: HCWVWXOBYCYALD-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C1)C(C(=O)OC)NC

計算された属性

  • せいみつぶんしりょう: 159.08954328g/mol
  • どういたいしつりょう: 159.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P028QUL-1g
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
1g
$1405.00 2024-06-19
1PlusChem
1P028QUL-250mg
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
250mg
$727.00 2024-06-19
1PlusChem
1P028QUL-10g
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
10g
$5831.00 2024-06-19
Aaron
AR028R2X-50mg
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
50mg
$372.00 2025-02-16
1PlusChem
1P028QUL-100mg
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
100mg
$527.00 2024-06-19
Aaron
AR028R2X-100mg
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
100mg
$542.00 2025-02-16
Aaron
AR028R2X-500mg
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
500mg
$1190.00 2025-02-16
1PlusChem
1P028QUL-5g
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
5g
$3952.00 2024-06-19
Aaron
AR028R2X-250mg
methyl2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
250mg
$765.00 2025-02-16
Enamine
EN300-6513068-10.0g
methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
1779648-35-9 95%
10g
$4667.0 2023-05-29

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate 関連文献

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetateに関する追加情報

Comprehensive Overview of Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate (CAS No. 1779648-35-9)

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate (CAS No. 1779648-35-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This ester derivative, characterized by the presence of an oxetan-3-yl group and a methylamino moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular framework makes it particularly valuable in drug discovery, especially in the development of protease inhibitors and other therapeutic agents targeting metabolic pathways.

The compound's oxetane ring is a key structural element, contributing to its stability and reactivity. Oxetanes are increasingly studied in medicinal chemistry for their ability to improve pharmacokinetic properties, such as metabolic stability and solubility. Researchers are particularly interested in how Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate can be leveraged to enhance drug delivery systems, a topic frequently searched in AI-driven drug development platforms. Its role in fragment-based drug design (FBDD) and high-throughput screening (HTS) aligns with current trends in precision medicine and personalized therapeutics.

In synthetic chemistry, CAS No. 1779648-35-9 is often utilized as a building block for more complex molecules. Its methyl ester group allows for facile derivatization, enabling the introduction of diverse functional groups. This flexibility is crucial for optimizing lead compounds in early-stage drug discovery. Recent publications highlight its use in creating novel small-molecule inhibitors, a hot topic in oncology and infectious disease research. The compound's compatibility with green chemistry principles—such as solvent-free reactions and catalytic transformations—also resonates with the growing demand for sustainable synthetic methodologies.

From an analytical perspective, Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is typically characterized using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure purity and confirm structural integrity, which are critical for regulatory compliance in pharmaceutical applications. The compound's spectral data is often shared in open-access databases, addressing the scientific community's need for reproducible research—a frequently searched topic in academic forums.

Beyond its pharmaceutical relevance, this compound has potential applications in material science, particularly in the design of bio-based polymers and smart materials. Its bifunctional nature allows it to act as a crosslinking agent or a monomer in polymerization reactions. This versatility aligns with the surge in interest for biodegradable materials, a trend driven by environmental concerns and consumer demand for eco-friendly products.

In summary, Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate (CAS No. 1779648-35-9) represents a multifaceted compound with broad utility in cutting-edge research. Its structural uniqueness, combined with its applicability in drug discovery and material science, positions it as a valuable asset for scientists exploring next-generation therapeutics and sustainable technologies. As research continues to evolve, this compound is likely to remain a focal point in interdisciplinary studies bridging chemistry, biology, and engineering.

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